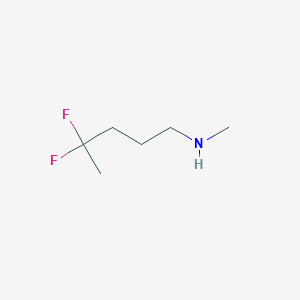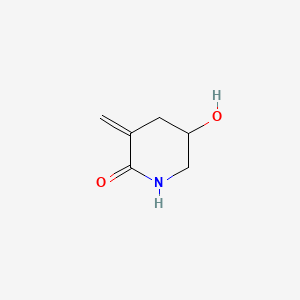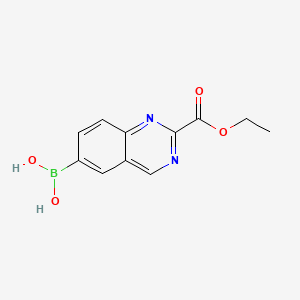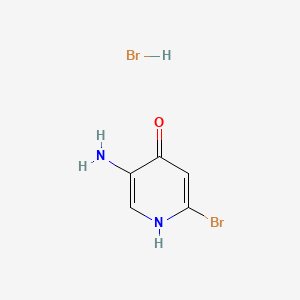
5-Amino-2-bromopyridin-4-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-bromopyridin-4-ol hydrobromide is a chemical compound with the molecular formula C5H6Br2N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 5-Amino-2-bromopyridin-4-ol hydrobromide typically involves the bromination of 2-amino-4-hydroxypyridine followed by the formation of the hydrobromide salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. Industrial production methods may involve more scalable and efficient processes, but specific details are often proprietary.
Chemical Reactions Analysis
5-Amino-2-bromopyridin-4-ol hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino and hydroxyl groups can participate in oxidation and reduction reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-2-bromopyridin-4-ol hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromopyridin-4-ol hydrobromide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes.
Comparison with Similar Compounds
Similar compounds include:
2-Amino-5-bromopyridine: Another brominated pyridine derivative with similar properties.
2-Amino-4-bromopyridine: Differing in the position of the bromine atom.
2-Amino-5-chloropyridine: A chlorinated analogue with different reactivity.
5-Amino-2-bromopyridin-4-ol hydrobromide is unique due to the presence of both amino and hydroxyl groups, which can participate in a wider range of chemical reactions and interactions compared to its analogues .
Properties
Molecular Formula |
C5H6Br2N2O |
|---|---|
Molecular Weight |
269.92 g/mol |
IUPAC Name |
5-amino-2-bromo-1H-pyridin-4-one;hydrobromide |
InChI |
InChI=1S/C5H5BrN2O.BrH/c6-5-1-4(9)3(7)2-8-5;/h1-2H,7H2,(H,8,9);1H |
InChI Key |
OVHSWNVRBLFGPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)N)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


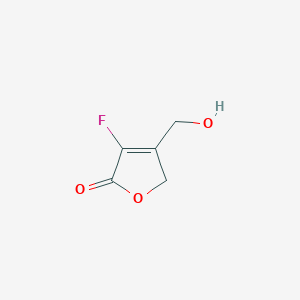
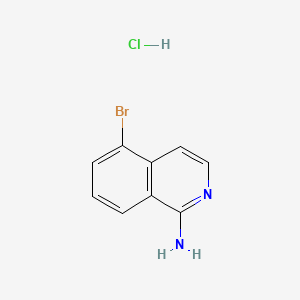
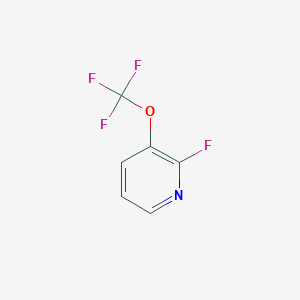
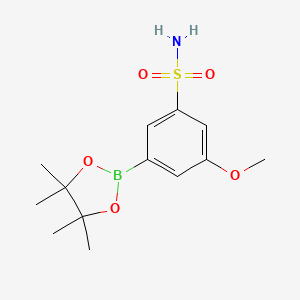
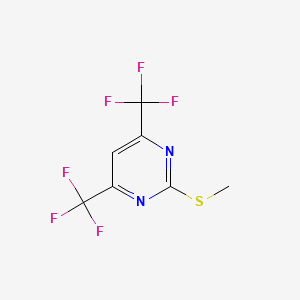
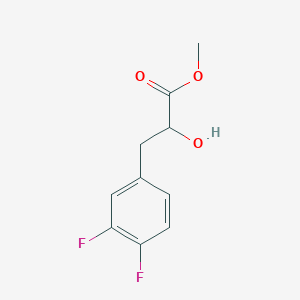

![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)

![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
